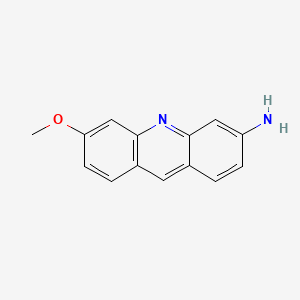

6-methoxyacridin-3-amine

Vue d'ensemble

Description

6-methoxyacridin-3-amine is a heterocyclic compound belonging to the acridine family Acridines are known for their planar structure, which allows them to intercalate into DNA This property makes them significant in various scientific fields, including medicinal chemistry and molecular biology

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxyacridin-3-amine typically involves the reaction of 3-nitro-6-methoxyacridine with reducing agents such as iron powder or tin(II) chloride in the presence of hydrochloric acid. The reduction of the nitro group to an amino group is a crucial step in this process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced further to form different amino derivatives.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are prevalent.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, iron powder, tin(II) chloride.

Substitution: Bromine, chlorine.

Major Products Formed:

- Oxidized derivatives.

- Reduced amino derivatives.

- Halogenated acridine compounds.

Applications De Recherche Scientifique

6-methoxyacridin-3-amine has a wide range of applications in scientific research:

Mécanisme D'action

The primary mechanism of action of 6-methoxyacridin-3-amine involves its intercalation into DNA. This intercalation disrupts the normal functioning of DNA, leading to inhibition of DNA replication and transcription. The compound binds preferentially to poly(dA-dT) sequences, and its fluorescence properties are utilized to study DNA interactions . Additionally, it can inhibit acetylcholinesterase, affecting neurotransmission .

Comparaison Avec Des Composés Similaires

9-Aminoacridine: Another acridine derivative known for its DNA intercalating properties.

Acriflavine: A compound with similar structural features used as an antibacterial agent.

Proflavine: Known for its use in antiseptic solutions and its ability to intercalate into DNA.

Uniqueness of 6-methoxyacridin-3-amine: this compound stands out due to its specific binding affinity to poly(dA-dT) sequences and its unique fluorescence properties. These characteristics make it particularly useful in molecular biology and medicinal chemistry for studying DNA interactions and developing therapeutic agents .

Activité Biologique

6-Methoxyacridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an intercalating agent in DNA and its potential therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound belongs to the acridine family, which is known for its intercalating properties. Intercalation refers to the insertion of molecules between the base pairs of DNA, which can disrupt normal cellular processes such as replication and transcription. This mechanism is crucial for its antitumor activity, as it can induce apoptosis in cancer cells.

Antitumor Activity

Research has demonstrated that this compound exhibits notable antitumor properties. A study evaluated its effects on K562 leukemia cells, revealing that the compound induces apoptosis in a dose-dependent manner. The following data summarizes the apoptosis rates observed at various concentrations:

| Concentration (µM) | Total Apoptosis Rate (%) |

|---|---|

| 10 | 9.64 |

| 12 | 16.59 |

| 14 | 37.72 |

The study also indicated that treatment with this compound led to significant changes in the expression of apoptosis-related proteins. Specifically, it decreased Bcl-2 (an anti-apoptotic protein) and increased Bax (a pro-apoptotic protein), suggesting a shift towards promoting cell death in cancerous cells .

Cell Cycle Analysis

Further investigations into the cell cycle distribution revealed that treatment with this compound resulted in an increased population of cells in the G0/G1 phase, indicating a halt in progression to the S phase. The data from this analysis is presented below:

| Treatment (µM) | G0/G1 Population (%) | S Phase Population (%) |

|---|---|---|

| Control | 29.4 | - |

| 10 | 31.8 | Decreased |

| 12 | 36.4 | Decreased |

| 14 | 41.1 | Decreased |

These findings suggest that this compound may exert its antitumor effects by arresting the cell cycle and promoting apoptosis .

α-Glucosidase Inhibition

In addition to its antitumor activity, this compound has been investigated for its potential as an α-glucosidase inhibitor, which is relevant for managing type 2 diabetes mellitus. A series of derivatives were synthesized and tested for their inhibitory effects on α-glucosidase enzymes, with varying degrees of potency observed:

| Compound | IC50 (µM) |

|---|---|

| Unsubstituted | 169.1 ± 0.9 |

| Compound 7h | <20 (most potent) |

| Acarbose | Positive control |

The most potent derivative exhibited an eight-fold better potency than acarbose, a clinically used drug for diabetes management . This suggests that modifications to the acridine structure can enhance biological activity.

Case Studies and Applications

Several case studies have highlighted the potential therapeutic applications of this compound:

- Cancer Treatment : Clinical trials are underway to evaluate the efficacy of acridine derivatives in treating various cancers, focusing on their ability to induce apoptosis and inhibit tumor growth.

- Diabetes Management : The compound's role as an α-glucosidase inhibitor opens avenues for developing new treatments for diabetes, particularly in patients who do not respond well to existing medications.

Propriétés

IUPAC Name |

6-methoxyacridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-17-12-5-3-10-6-9-2-4-11(15)7-13(9)16-14(10)8-12/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWHILKSVNEXBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40233759 | |

| Record name | 3-Amino-6-methoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40233759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84746-03-2 | |

| Record name | 3-Amino-6-methoxyacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084746032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-6-methoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40233759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.